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molecular formula C9H14O B080352 2,4,4-Trimethylcyclohex-2-en-1-one CAS No. 13395-71-6

2,4,4-Trimethylcyclohex-2-en-1-one

Cat. No. B080352
M. Wt: 138.21 g/mol
InChI Key: VIBRIVSJBYFUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124486

Procedure details

Aluminium chloride (60.6 g, 0.454 moles) Was added to 1,2-dichloroethane (200 ml) and the mixture cooled to about 0° C. Propanoyl chloride (40 g, 0.432 moles) was then added over a period of 20 minutes and the temperature of the reaction mixture allowed to rise to 20° C. to give a clear pale orange solution. This solution was stirred for 30 minutes and ethene (12 g, 0.432 moles) was then bubbled into the solution over a period of about 11/2 hours. The mixture was then quenched in a mixture of concentrated hydrochloric acid (65 ml) and ice (330 ml) and the organic phase separated and backwashed with water (2×50 ml). 2-Methylpropanal (22 g, 0.3 moles) and para-toluenesulphonic acid (1.65 g, 8.64 mmoles) were then added and the mixture refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (200 ml) and the solvent removed. Distillation gave 30 g 2,4,4-trimethylcyclohex-2-en-1-one, b.pt. 40° C. at 0.3 mm Hg. (Yield: 72%)
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
1.65 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[CH2:10]=[CH2:11].[CH3:12][CH:13]([CH3:16])[CH:14]=O>C1(C)C=CC(S(O)(=O)=O)=CC=1.O.ClCCCl>[CH3:10][C:11]1[C:5](=[O:8])[CH2:6][CH2:7][C:13]([CH3:16])([CH3:14])[CH:12]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
60.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C=C
Step Four
Name
Quantity
22 g
Type
reactant
Smiles
CC(C=O)C
Name
Quantity
1.65 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
CUSTOM
Type
CUSTOM
Details
to give a clear pale orange solution
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched in a mixture of concentrated hydrochloric acid (65 ml) and ice (330 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was then washed with 10% (w/v) sodium hydroxide (200 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(CCC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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